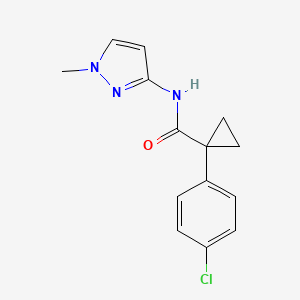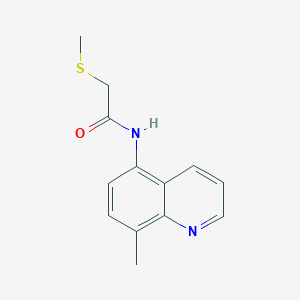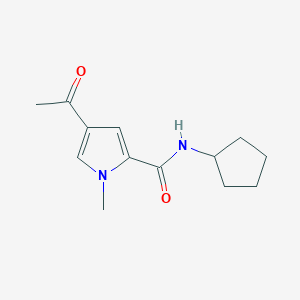
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide inhibits the activity of ENaC by binding to the gamma subunit of the channel. This binding prevents the channel from opening and allowing sodium ions to enter the cell. This results in a decrease in sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential effects on sodium and fluid balance in the body. Inhibition of ENaC by N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to decrease sodium and fluid absorption, leading to potential therapeutic effects in diseases such as cystic fibrosis and hypertension. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has the advantage of being a small molecule inhibitor that can be easily synthesized in the lab. This allows for easy testing of its potential therapeutic applications in various diseases. However, one limitation is that further research is needed to fully understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One direction is to further understand the biochemical and physiological effects of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, as well as its potential side effects. Another direction is to test its potential therapeutic applications in various diseases such as cystic fibrosis, hypertension, and edema. Additionally, further research is needed to optimize the synthesis method of N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and to develop more potent inhibitors of ENaC.
Synthesemethoden
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is synthesized through a multistep process starting with the reaction of 2-methylbutan-2-ol with phosgene to form 2-methylbutanoyl chloride. This is then reacted with 2-amino-3,4-dihydroquinoline to form the intermediate 2-methylbutanoyl-2-amino-3,4-dihydroquinoline. The final step involves the reaction of the intermediate with isobutyl isocyanate to form N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) which are involved in the regulation of sodium and fluid balance in the body. Inhibition of ENaC has been shown to have potential therapeutic applications in diseases such as cystic fibrosis, hypertension, and edema.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(2,3)17-14(19)11-5-7-12-10(9-11)6-8-13(18)16-12/h5,7,9H,4,6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKPJYCRVYEVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)








![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)